molecular formula C14H12O4 B1349600 2-(4-Phenoxyphenoxy)acetic acid CAS No. 38559-90-9

2-(4-Phenoxyphenoxy)acetic acid

Cat. No.: B1349600
CAS No.: 38559-90-9
M. Wt: 244.24 g/mol
InChI Key: NUTWPVOGVQFHTI-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenoxy)acetic acid is a chemical compound with the CAS Number: 38559-90-9 and a linear formula of C14H12O4 . It has a molecular weight of 244.25 . The IUPAC name for this compound is (4-phenoxyphenoxy)acetic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C14H12O4/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3, a boiling point of 401.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound has a molar refractivity of 65.6±0.3 cm^3, a polar surface area of 56 Å^2, and a molar volume of 195.2±3.0 cm^3 .

Scientific Research Applications

Environmental Impact and Mechanisms

2-(4-Phenoxyphenoxy)acetic acid, as a derivative of chlorophenoxy compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), has been extensively used in agriculture for its herbicidal properties. Research has delved into the environmental impact and potential mechanisms of action of these compounds. Epidemiological studies have explored the association between exposure to chlorophenoxy herbicides and increased risks of lymphohematopoietic cancers, although the combined evidence does not support a genotoxic mode of action. The potential interaction between genetic polymorphisms and exposure to these compounds, especially in occupational settings, remains largely unknown (Stackelberg, 2013).

Toxicology and Environmental Persistence

The toxicological profile and environmental persistence of 2,4-D, a closely related compound, have been subjects of scientometric reviews. Such studies highlight the worldwide use of 2,4-D in agriculture and its indirect pathways into natural environments. The focus has been on its toxicology, mutagenicity, and the impact on non-target species, particularly aquatic organisms. The research underscores the necessity for future studies to concentrate on molecular biology aspects, especially gene expression, to better understand the toxicological impact of these herbicides (Zuanazzi, Ghisi, & Oliveira, 2020).

Advanced Oxidation Processes for Degradation

The degradation pathways of chlorophenoxyacetic acids, including this compound derivatives, have been studied in the context of water treatment. Advanced Oxidation Processes (AOPs) have been identified as effective means for breaking down these compounds in wastewater, with various by-products and their biotoxicity being thoroughly investigated. The studies provide insights into the degradation mechanisms and potential environmental impacts of the residuals (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Wastewater Treatment Technologies

Investigations into the treatment of wastewater from the pesticide industry reveal the challenges posed by the presence of chlorophenoxyacetic acids. Biological processes and granular activated carbon have shown potential in removing a significant percentage of these compounds, suggesting viable treatment options for mitigating the environmental impact of pesticide production wastewater (Goodwin, Carra, Campo, & Soares, 2018).

Sorption and Environmental Fate

The sorption behavior of phenoxy herbicides, including those similar to this compound, to soil and organic matter is critical in understanding their environmental fate. Data suggest that soil organic matter and iron oxides are significant sorbents, influencing the mobility and persistence of these herbicides in the environment. This knowledge is crucial for developing strategies to minimize their environmental footprint (Werner, Garratt, & Pigott, 2012).

Safety and Hazards

The safety information for 2-(4-Phenoxyphenoxy)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-(4-Phenoxyphenoxy)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can lead to the modulation of reactive oxygen species levels within cells, thereby affecting cellular redox balance . Additionally, this compound can bind to specific receptors on cell membranes, initiating signal transduction pathways that regulate gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways are crucial for regulating cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . For example, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biological activities . In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration ranges .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells . The compound’s involvement in metabolic pathways highlights its potential impact on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s distribution within tissues is influenced by factors such as tissue permeability and blood flow . Understanding the transport and distribution of this compound is essential for elucidating its biological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its biological activity . The precise localization of this compound within cells is essential for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(4-phenoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTWPVOGVQFHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191884
Record name Acetic acid, (4-phenoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38559-90-9
Record name Acetic acid, (4-phenoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-phenoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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